molecular formula C15H12FNaO2 B126404 Flurbiprofen sodium CAS No. 56767-76-1

Flurbiprofen sodium

Numéro de catalogue B126404
Numéro CAS: 56767-76-1
Poids moléculaire: 266.24 g/mol
Clé InChI: AUAGTGKMTMVIKN-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which is used to treat various inflammatory conditions, including rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis . It is a chiral molecule with the S-(+)-enantiomer being primarily responsible for the anti-inflammatory activity, although both enantiomers may possess analgesic properties .

Applications De Recherche Scientifique

  • Controlled Drug Delivery in Ophthalmology

    • Flurbiprofen sodium has been developed into a soluble ocusert for ocular applications. This formulation aims to enhance patient compliance by improving the local delivery of the drug. The combination of hydrophilic and hydrophobic polymers in the ocusert provides better control over drug delivery, as evidenced by stable and positive correlations between in vitro and in vivo drug release (Kulhari et al., 2011).
  • Formulation into Microspheres for Controlled Release

    • Flurbiprofen sodium has been encapsulated in chitosan microspheres using ionotropic gelation, allowing for controlled drug release. The formulation parameters like drug-polymer ratio, drug concentration, and polymer concentration significantly affect the release of flurbiprofen from these microspheres (Tilkan & Özdemir, 2018).
  • Transdermal Drug Delivery

    • The physicochemical properties of flurbiprofen make it suitable for transdermal delivery. Formulating it into microemulsions has shown to increase cutaneous absorption compared to conventional methods. This approach addresses the gastrointestinal side effects often associated with oral administration of flurbiprofen (Naeem et al., 2015).
  • Targeted Delivery for Arthritis Management

    • Hyaluronic acid-coated bovine serum albumin nanoparticles loaded with flurbiprofen have been developed for targeted drug delivery in arthritis management. These nanoparticles show promising therapeutic effects in reducing joint swelling and inflammation in animal models (Mohamed et al., 2022).
  • Applications in Alzheimer’s Disease

    • Flurbiprofen has been studied as a potential treatment for Alzheimer’s disease, particularly the NO-flurbiprofen variant, which shows neuroprotective properties and enhances cognition. It demonstrates the ability to lower amyloid-β levels and reverse cognitive deficits induced by cholinergic blockade (Abdul‐Hay et al., 2009).
  • Gene Expression Modulation

    • A study on the effects of artificial light on gene expression in rabbit cornea revealed that flurbiprofen sodium can suppress the light-induced upregulation of cytokines such as TNF-α, IL-6, and IL-8. This demonstrates its potential in reducing inflammation caused by environmental factors (Başlı et al., 2008).

Safety And Hazards

Flurbiprofen sodium can increase blood pressure and/or cause fluid retention and edema. It may cause GI toxicity including bleeding, ulceration, and perforation. There is also a risk of direct renal injury, including renal papillary necrosis . It can cause serious cardiovascular thrombotic events, including myocardial infarction and stroke .

Propriétés

IUPAC Name

sodium;2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGTGKMTMVIKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972216
Record name Flurbiprofen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurbiprofen sodium

CAS RN

56767-76-1
Record name Flurbiprofen sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurbiprofen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURBIPROFEN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flurbiprofen sodium
Reactant of Route 2
Flurbiprofen sodium
Reactant of Route 3
Reactant of Route 3
Flurbiprofen sodium
Reactant of Route 4
Flurbiprofen sodium
Reactant of Route 5
Reactant of Route 5
Flurbiprofen sodium
Reactant of Route 6
Reactant of Route 6
Flurbiprofen sodium

Citations

For This Compound
692
Citations
LT Fasiolo, MD Manniello, S Banella, L Napoli… - International Journal of …, 2021 - Elsevier
… Flurbiprofen sodium spray-dried microparticles as such, or soft pellets obtained by … Bulb connection with the entorhinal cortex, from where AD initiates, makes flurbiprofen sodium …
Number of citations: 12 www.sciencedirect.com
N Beaulieu, TD Cyr, EG Lovering - Drug development and …, 1991 - Taylor & Francis
A high performance liquid chromatographic method has been developed for the assay of flurbiprofen, or flurbiprofen sodium and related compounds in drug raw materials and tablets. A …
Number of citations: 10 www.tandfonline.com
Y Samatı, N Yüksel, N Tarimcı - Drug Delivery, 2006 - Taylor & Francis
… This study aimed to prepare biodegradable microspheres containing flurbiprofen sodium, a nonsteroidal anti-inflammatory drug (NSAID), as the drug delivery system to the periodontal …
Number of citations: 34 www.tandfonline.com
H Kulhari, D Pooja, H Narayan, L Meena… - Current eye …, 2011 - Taylor & Francis
… Hence, the basic objective of the present study was to develop the flurbiprofen sodium ocusert to improve the efficiency of the therapy by increasing patient compliance. Ocuserts are …
Number of citations: 11 www.tandfonline.com
JF Vander, CM Greven, JI Maguire, RJ Moreno… - American journal of …, 1989 - Elsevier
… To assess the efficacy of flurbiprofen sodium 0.03% at maintaining pupillary dilation during vitreoretinal surgery, we performed a randomized, double-masked, controlled trial of 139 …
Number of citations: 8 www.sciencedirect.com
CW Roberts - Journal of Cataract & Refractive Surgery, 1996 - Elsevier
Purpose: To compare the efficacy of two topical nonsteroidal anti-inflammatory drugs, diclofenac sodium and flurbiprofen, commonly used prior to cataract surgery to inhibit surgically …
Number of citations: 40 www.sciencedirect.com
ML Garcı́a, MA Egea, J Valero, O Valls, MA Alsina - Thin Solid Films, 1997 - Elsevier
… The influence of cholesterol variations on the interaction of flurbiprofen sodium with the lipid … is a factor to consider in the interaction of flurbiprofen sodium with the cornea models. …
Number of citations: 8 www.sciencedirect.com
YS TANWAR - Acta Pharmaceutica Sciencia, 2010 - actapharmsci.com
Suppositories were formulated by hot melting/fusion method and evaluated for their physicochemical characterization followed by in vitro evaluation. The present investigation was …
Number of citations: 11 www.actapharmsci.com
SK Vemula, PR Veerareddy - Lat Am J Pharm, 2011 - researchgate.net
The purpose of development oral fast disintegrating drug delivery is not only to give fast re-lief but also to overcome difficulty in swallowing tablets and capsules, resulting in non-…
Number of citations: 48 www.researchgate.net
SG Bannale, HP Pundarikaksha… - Journal of clinical and …, 2012 - ncbi.nlm.nih.gov
… The effect of the topical NSAID, flurbiprofen sodium 0.03%, was studied and compared with that of the topical steroid–Loteprednol etabonate 0.5% suspension (as eye drops) in a …
Number of citations: 20 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.